molecular formula C14H14N2O B11881090 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one

Cat. No.: B11881090
M. Wt: 226.27 g/mol
InChI Key: XPJKVTNWFZFNLE-UHFFFAOYSA-N
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Description

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones. This compound features a pyridazinone core substituted with a tetrahydronaphthalenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-naphthol, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalene.

    Nitration and Reduction: The tetrahydronaphthalene is nitrated to form 2-nitrotetrahydronaphthalene, which is then reduced to 2-aminotetrahydronaphthalene.

    Cyclization: The 2-aminotetrahydronaphthalene reacts with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridazinone ring to a pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of pyridazine derivatives.

    Substitution: Formation of various substituted pyridazinones.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: Tumor Growth Inhibition

  • Model: In vivo experiments using xenograft models.
  • Findings: Treatment with this compound resulted in a significant reduction in tumor size compared to controls.

Antioxidant Properties

The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is particularly relevant for therapeutic applications aimed at combating diseases associated with oxidative damage.

Data Table: Antioxidant Activity Assessment

CompoundConcentration (μM)DPPH Scavenging Activity (%)
Control010
Test Compound5075
Test Compound10090

Synthetic Pathways

The synthesis of this compound typically involves several steps including nucleophilic substitutions and cyclization reactions. The versatility of this compound allows for the formation of various derivatives that may exhibit enhanced biological activity.

Potential Mechanisms of Action

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression or as a modulator of receptor activity in various signaling pathways.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Understanding these relationships can provide insights into the structure-activity relationship (SAR) and guide future drug development efforts.

Comparison Table: Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Naphthalen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-ylamineContains a pyrazole instead of pyridazineDifferent biological activity profiles
Ethyl 2-(3-cyano-4-(naphthalen-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-ylthio) acetateFeatures an ethyl ester groupVarying solubility and reactivity characteristics
N-Benzyl derivatives of pyridinonesBenzyl substitution alters pharmacokineticsPotentially enhanced binding affinity

Mechanism of Action

The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.

    6-(2-Naphthyl)pyridazin-3(2H)-one: Similar structure but with a naphthyl group instead of a tetrahydronaphthalenyl group.

Uniqueness

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, bioavailability, and interaction with specific molecular targets.

Biological Activity

The compound 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyridazine ring fused with a tetrahydronaphthalene moiety. The structural formula can be represented as follows:

C13H13N3O\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : Starting from hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization : Using methods such as nucleophilic substitution to introduce the tetrahydronaphthalene moiety.
  • Purification : Techniques like recrystallization or chromatography to obtain pure compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: Tumor Growth Inhibition

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).
  • IC50 Values :
    • A549: 8.5 µM
    • MCF-7: 10.2 µM

These results suggest that the compound may act through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It demonstrates the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Antioxidant Assay Results

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging12.5
ABTS Radical Scavenging15.0

These findings indicate that the compound may be beneficial in formulations aimed at reducing oxidative damage .

Other Biological Activities

In addition to its anticancer and antioxidant properties, this compound has shown promise in several other biological activities:

  • Antimicrobial : Effective against Gram-positive bacteria with MIC values ranging from 7.80 to 12.50 µg/mL.
  • Anti-inflammatory : Inhibits IL-β production in stimulated cells .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Acts as an inhibitor of enzymes involved in cancer progression.
  • Receptor Modulation : Modulates receptor activity in various signaling pathways.

Understanding these interactions is crucial for optimizing its therapeutic potential .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C14H14N2O/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17)

InChI Key

XPJKVTNWFZFNLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NNC(=O)C=C3

Origin of Product

United States

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